2(5H)-Thiophenone
Overview
Description
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone are compounds that have attracted the attention of researchers due to their high reactivity, which makes it possible to synthesize promising reagents for organic synthesis, including the production of biologically active substances .
Synthesis Analysis
The synthesis approaches for these compounds include the condensation reactions of functional derivatives of aliphatic and cyclic compounds . The most promising and environmentally friendly methods are the preparation of 2(5H)-Furanone and 5-Hydroxy-2(5H)-Furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .
Chemical Reactions Analysis
For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes have been widely reported .
Scientific Research Applications
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Biological Activity and Synthesis
- Field : Biochemistry
- Application : 2(5H)-Furanone derivatives have been extensively studied for their promising ability to prevent the biofilm formation by various pathogenic bacteria .
- Method : The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives was achieved by an interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions .
- Results : The leading compound, 26, possessing the sulfonyl group and l-borneol moiety, exhibited prominent activity against Staphylococcus aureus and Bacillus subtilis with MICs of 8 μg/mL .
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Anticancer Agents
- Field : Oncology
- Application : Bis-2(5H)-furanone derivatives containing a benzidine core were synthesized and evaluated for their antitumor activities against various tumor cells .
- Method : The derivatives were synthesized via a one-step transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones .
- Results : Compound 4e exhibits significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μm and low toxicity toward HaCaT human normal cells .
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Synthesis of Natural Products
- Field : Organic Chemistry
- Application : Furan-2(5H)-ones have attracted considerable attention as synthetic targets. This subunit is present in a large number of natural products, which display a wide range of biological activities .
- Method : The review describes recent synthetic methodologies for the preparation of furan-2(5H)-ones, as well as their application in the total synthesis of natural products with this subunit .
- Results : The synthesized furan-2(5H)-ones have been used as synthetic intermediates in the preparation of various natural products .
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Reactions and Syntheses Based on 2(5H)-Furanone
- Field : Organic Synthesis
- Application : The review summarizes the data on 2(5H)-furanone and some substituted hydrofuranones with respect to their poorly studied or unexplored reactions and synthesis of functionally substituted hydrofuranones on their basis .
- Method : The review discusses unexplored or poorly studied reactions of 2(5H)-furanone, such as oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines .
- Results : The reactions of 2(5H)-furanone have been used to synthesize promising reagents for organic synthesis, including the production of biologically active substances .
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Selective Oxidation of Biomass-Derived Furfural
- Field : Green Chemistry
- Application : The transformation of biomass-derived furfural to 2(5H)-furanone has been studied .
- Method : Among various homogeneous acid catalysts screened for the transformation, trifluoroacetic acid (TFA) was found to be the most suitable candidate that afforded up to 52% isolated yield of 2(5H)-furanone under mild conditions (RT, 1 h) .
- Results : In addition to 2(5H)-furanone, succinic acid was recovered in nearly 20% yield from the aqueous layer .
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Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : The [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold and its analogues triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds .
- Method : The researchers reported a “refreshed” synthesis of the [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one core, encompassing the use of eco-compatible catalysts and reaction conditions .
- Results : The compounds were assessed on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .
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Near-Infrared-II Emission for In Vivo Applications
- Field : Analytical and Bioanalytical Chemistry
- Application : Xanthenoid fluorophores with near-infrared-II emission have gained increasing attention for in vivo applications .
- Method : The researchers focused on the strategies used for longer wavelength and fluorescence regulation to construct OFF–ON or ratiometric NIR-II fluorescent probes .
- Results : Future work should focus on the balance between wavelength and brightness, as well as stability and water solubility .
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Anticancer Compounds
- Field : Oncology
- Application : Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)-Furanone .
- Method : The researchers investigated the extracts by gas chromatography-mass spectrometry .
- Results : The predominant components were found to be 2(5H)-Furanone (14.73%), Quinic acid (17.32%), and Phytol (11.43%) .
Future Directions
properties
IUPAC Name |
2H-thiophen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLUAZZTFUUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187193 | |
Record name | 2(5H)-Thiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(5H)-Thiophenone | |
CAS RN |
3354-32-3 | |
Record name | 2(5H)-Thiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Thiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(5H)-Thiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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